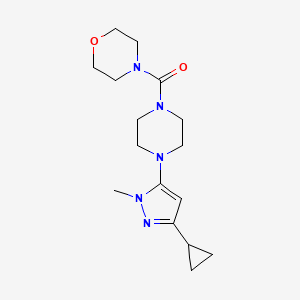

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-18-15(12-14(17-18)13-2-3-13)19-4-6-20(7-5-19)16(22)21-8-10-23-11-9-21/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTXMGIQOFWBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone typically involves multi-step organic reactions

Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction. This step involves reacting the pyrazole derivative with a piperazine compound under basic conditions.

Attachment of Morpholine Group: The final step involves the coupling of the piperazine derivative with morpholine. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone may involve optimized reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Compounds with similar pyrazole structures have exhibited significant antimicrobial properties against various bacterial strains. Preliminary studies indicate that derivatives of pyrazole can inhibit the growth of pathogens, suggesting potential for development as antimicrobial agents.

-

Anticancer Properties

- The presence of trifluoromethyl groups in related compounds has been associated with enhanced anticancer activity. Studies show that these compounds can modulate critical biological pathways involved in cancer cell proliferation and survival, making them candidates for further development in oncology .

-

Neuropharmacological Effects

- The piperazine moiety is known for its interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Compounds featuring this structure may influence signaling pathways related to mood regulation and cognitive function.

-

Antitubercular Activity

- Some derivatives of similar scaffolds have demonstrated promising antitubercular activity, highlighting the potential of this compound in combating tuberculosis through targeted mechanisms.

Synthesis Methodologies

The synthesis of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone can be achieved through various synthetic routes, including:

- Multi-step Synthesis : Utilizing established organic synthesis techniques such as alkylation and condensation reactions.

- One-Pot Reactions : Streamlining the synthesis process by combining multiple reaction steps into a single reaction vessel, which enhances efficiency and reduces time and resource consumption.

Potential Therapeutic Uses

The diverse biological activities exhibited by (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone suggest several therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Antimicrobial | Development of new antibiotics targeting resistant bacterial strains |

| Oncology | Formulation of anticancer drugs targeting specific cancer types |

| Neurology | Creation of treatments for mood disorders and cognitive impairments |

| Infectious Diseases | Potential use in tuberculosis treatment regimens |

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds structurally related to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone:

- Anticancer Efficacy : A study demonstrated that pyrazole derivatives significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity against breast and prostate cancer cells .

- Neuropharmacological Research : Research indicated that piperazine-containing compounds showed promise in modulating serotonin receptors, suggesting their use in developing antidepressants or anxiolytics.

- Antimicrobial Studies : In vitro tests revealed that specific derivatives displayed MIC values comparable to existing antibiotics, indicating their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with Teneligliptin degradation products (TENE-D1 to TENE-D7) and pyrazol-5(4H)-one derivatives (e.g., and ). Key comparisons include:

Key Observations :

- Cyclopropyl vs. Alkyl Groups : The target compound’s cyclopropyl substituent introduces ring strain and unique electronic effects compared to TENE-D4’s ethyl group. Cyclopropyl’s sp³ hybridization may enhance metabolic stability by resisting oxidative degradation .

- Morpholino Methanone vs.

- Crystallinity: Pyrazole derivatives like those in and exhibit triclinic or monoclinic packing (e.g., P1 space group) due to planar pyrazole cores and intermolecular hydrogen bonds. The target compound’s morpholino group may disrupt crystallization, favoring amorphous forms .

Stability and Degradation Pathways

- Thermal/Basic Conditions: Unlike TENE-D1 and TENE-D4, which degrade under thermal or basic stress, the target compound’s cyclopropyl group and morpholino linkage may resist ring-opening or hydrolysis. This is inferred from Teneligliptin’s degradation trends, where bulkier substituents (e.g., ethyl in TENE-D4) reduce stability compared to smaller groups .

- Photolytic Stability : The absence of aromatic amines (cf. TENE-D6 and TENE-D7) in the target compound suggests reduced susceptibility to photolytic cleavage .

Pharmacological Implications

The morpholino group’s polarity may enhance binding to hydrophilic enzyme pockets, whereas the cyclopropyl group could prolong half-life by slowing hepatic metabolism .

Biological Activity

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and a pyrazole moiety, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 390.5 g/mol. The structure includes:

- Piperazine Ring : Known for its role in modulating neurotransmitter systems.

- Pyrazole Moiety : Associated with various biological activities, including anti-inflammatory and anticancer effects.

- Morpholino Group : Often enhances solubility and bioavailability of compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate signaling pathways involved in various physiological processes, including:

- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It could potentially modulate the activity of receptors involved in neurotransmission, inflammation, or cancer progression.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of pyrazole derivatives against pathogenic fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

- Anti-inflammatory Effects : The compound's potential to reduce inflammation has been noted in several studies, where it inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide .

Anticancer Studies

A study evaluated the anticancer efficacy of similar pyrazole derivatives on breast cancer cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Antimicrobial Activity

In another study, a series of pyrazole amides were synthesized and tested for their antifungal properties against seven phytopathogenic fungi. One derivative demonstrated higher antifungal activity than the standard drug boscalid, indicating the potential for agricultural applications .

Anti-inflammatory Activity

Research on related pyrazole compounds revealed their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a mechanism for their anti-inflammatory properties .

Data Summary Table

Q & A

Basic: What are the key strategies for synthesizing (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-diketones or β-ketoesters to form the 3-cyclopropyl-1-methyl-1H-pyrazole moiety .

Piperazine-Morpholino Coupling : Reacting the pyrazole intermediate with piperazine under nucleophilic substitution or Buchwald-Hartwig amination conditions, followed by morpholine acylation using carbonyldiimidazole (CDI) or similar activating agents .

Methanone Bridge Formation : Acylation via Friedel-Crafts or Ullmann-type coupling to link the piperazine and morpholino groups .

Critical Parameters : Reaction temperature (often 80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-couplings) significantly impact yields .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves absolute configuration and intermolecular interactions .

- Purity Assessment : HPLC with UV/Vis detection (λ = 254 nm) and TLC monitoring during synthesis .

Advanced: How can conflicting reactivity data (e.g., nitro group reduction vs. ring substitution) be resolved during synthesis?

Methodological Answer:

Contradictions arise from competing reaction pathways. For example:

- Nitro Group Reactivity : Use selective reducing agents (e.g., H/Pd-C for nitro-to-amine conversion) instead of harsh conditions (e.g., Fe/HCl) to avoid pyrazole ring degradation .

- Substitution vs. Addition : Control steric and electronic effects by modifying reaction solvents (e.g., DMSO for SN2 dominance) or using directing groups (e.g., -OMe) to favor specific sites .

Case Study : In , chlorination of a pyrazolone intermediate required precise temperature control (0–5°C) to prevent overhalogenation .

Advanced: What in silico approaches predict the compound’s bioactivity against neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like 5-HT or σ-1, leveraging structural analogs from and .

- QSAR Modeling : Train models on pyrazole-morpholino derivatives with known IC values (e.g., from ) to correlate substituent effects (logP, polar surface area) with activity .

- ADMET Prediction : SwissADME or pkCSM evaluates blood-brain barrier permeability, critical for CNS-targeted compounds .

Basic: What structural features influence the compound’s solubility and stability?

Methodological Answer:

- Solubility : The morpholino group enhances water solubility via hydrogen bonding, while the cyclopropyl group reduces logP (lipophilicity) .

- Stability :

Advanced: How can crystallographic data resolve discrepancies in reported biological activity?

Methodological Answer:

- Conformational Analysis : Compare X-ray structures (e.g., ) with docking poses to identify bioactive conformers .

- Polymorphism Screening : Use DSC (differential scanning calorimetry) and PXRD to detect crystal forms with varying solubility/bioactivity .

- Case Study : In , cyclopropylamino substituents adopted a planar conformation, enhancing π-stacking with enzyme active sites .

Basic: What are common byproducts in its synthesis, and how are they characterized?

Methodological Answer:

- Byproducts :

- Detection : LC-MS/MS identifies byproducts via fragmentation patterns. GC-MS monitors volatile impurities .

Advanced: How to design a SAR study for optimizing kinase inhibition?

Methodological Answer:

- Variable Substituents : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) at the pyrazole 3-position to modulate kinase binding .

- Assay Design : Use TR-FRET (time-resolved fluorescence resonance energy transfer) for high-throughput screening against kinase panels (e.g., CDK2, EGFR) .

- Data Analysis : Apply cluster analysis (e.g., PCA) to group compounds by activity profiles and identify key pharmacophores .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitro/aryl intermediates .

- Waste Disposal : Neutralize acidic/byproduct streams with NaOH before disposal .

Advanced: How to reconcile conflicting bioactivity data across cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.